cIAP1 ligand 1 -

cIAP1 ligand 1

Catalog Number: EVT-2852211
CAS Number:
Molecular Formula: C31H42N4O6S
Molecular Weight: 598.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Programmed Death-Ligand 1 (PD-L1) is a protein that plays a crucial role in suppressing the immune system. In cancer, tumor cells often overexpress PD-L1, which allows them to evade destruction by the immune system. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Improving PD-L1 testing: Standardizing PD-L1 immunohistochemistry assays and exploring alternative methods to assess PD-L1 expression, such as liquid biopsies, to enhance patient selection for PD-1/PD-L1 inhibitors. [, , , , ]
  • Understanding mechanisms of resistance: Investigating the mechanisms underlying resistance to PD-1/PD-L1 blockade and developing strategies to overcome resistance. [, , ]
  • Developing novel combination therapies: Identifying optimal combinations of PD-L1 inhibitors with other therapies to enhance treatment efficacy and potentially expand the patient population benefiting from these treatments. [, , ]
  • Exploring PD-L1's role in other diseases: Investigating the potential role of PD-L1 in other diseases beyond cancer, such as autoimmune diseases and infectious diseases. [, ]

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Nivolumab

Compound Description: Nivolumab is a fully human IgG4 monoclonal antibody that specifically blocks the programmed cell death protein 1 (PD-1) receptor. [] It prevents PD-1 from interacting with its ligands, PD-L1 and PD-L2, thereby inhibiting the suppression of T-cell activation and promoting anti-tumor immune responses. Nivolumab has demonstrated efficacy in treating various cancers, including advanced non-small cell lung cancer (NSCLC), melanoma, and urothelial cancer. [, , ]

Pembrolizumab

Compound Description: Pembrolizumab is a humanized IgG4 monoclonal antibody that also targets the PD-1 receptor. [, , ] Similar to Nivolumab, it blocks the interaction between PD-1 and its ligands (PD-L1 and PD-L2), enhancing T-cell activation and promoting anti-tumor immunity. [] Pembrolizumab has shown clinical efficacy against a wide range of cancers, including melanoma, NSCLC, and head and neck squamous cell carcinoma. [, , , , , ]

Atezolizumab

Compound Description: Atezolizumab is a humanized monoclonal antibody that specifically targets programmed death-ligand 1 (PD-L1). [] By binding to PD-L1, Atezolizumab prevents its interaction with PD-1, blocking the inhibitory signal that suppresses T-cell activation. [] This mechanism enhances the immune system's ability to recognize and eliminate tumor cells. Atezolizumab has demonstrated clinical benefit in various cancers, including urothelial carcinoma and NSCLC. []

Durvalumab

Compound Description: Durvalumab is another human monoclonal antibody that targets PD-L1, preventing its interaction with PD-1 and CD80. [] This inhibition blocks the immunosuppressive signals mediated by PD-L1, enhancing T-cell activation and promoting anti-tumor immune responses. Durvalumab has shown clinical efficacy in various cancers, including urothelial bladder cancer and NSCLC. [, ]

Avelumab

Compound Description: Avelumab is a fully human anti-PD-L1 IgG1 monoclonal antibody. [] By binding to PD-L1, Avelumab blocks its interaction with PD-1, inhibiting the suppression of T-cell activation. [] This mechanism enhances the ability of the immune system to target and destroy tumor cells. Avelumab has shown promise in treating various cancers, including Merkel cell carcinoma and urothelial carcinoma. []

Biphenyl Pyridines (Specifically Compound 24)

Compound Description: Researchers have identified a series of novel biphenyl pyridines as small-molecule inhibitors of the PD-1/PD-L1 interaction. [] Among these compounds, Compound 24 (2-(((2-methoxy-6-(2-methyl-[1,1'-biphenyl]-3-yl)pyridin-3-yl)methyl)amino)ethan-1-ol) exhibits potent inhibitory activity with an IC50 value of 3.8 ± 0.3 nM. [] Compound 24 disrupts the PD-1/PD-L1 interaction, enhancing the killing activity of tumor cells by immune cells. [] Furthermore, it demonstrates favorable pharmacokinetic properties and significant in vivo antitumor activity. []

Resorcinol Dibenzyl Ethers (Specifically NP19)

Compound Description: Researchers have explored novel small-molecule compounds, including resorcinol dibenzyl ethers, for their inhibitory activity against the PD-1/PD-L1 pathway. [] Among them, NP19 emerged as a potent inhibitor, exhibiting an IC50 value of 12.5 nM in homogenous time-resolved fluorescence binding assays. [] NP19 effectively disrupts the PD-1/PD-L1 interaction, enhancing the immune system's ability to target tumor cells. []

Overview

cIAP1 ligand 1, also known as E3 ligase ligand 12, is a small molecule that acts as an antagonist of the cellular inhibitor of apoptosis protein 1 (cIAP1). This compound is part of a broader class of inhibitors that target the inhibitor of apoptosis protein family, which plays a crucial role in regulating apoptosis and cell survival pathways. cIAP1 itself is implicated in various cellular processes, including the modulation of inflammatory responses and the regulation of programmed cell death.

Source

cIAP1 ligand 1 was developed through a series of synthetic methodologies aimed at producing potent antagonists of cIAP1. Research has indicated that these compounds can effectively induce autoubiquitylation and degradation of cIAP1, thereby promoting apoptosis in cancer cells. The synthesis often involves advanced organic chemistry techniques, including multicomponent reactions and structure-based design approaches.

Classification

cIAP1 ligand 1 falls under the category of small-molecule inhibitors targeting E3 ubiquitin ligases. It is specifically classified as an antagonist of the inhibitor of apoptosis protein family, which includes cIAP1, cIAP2, and X-linked inhibitor of apoptosis protein (XIAP). These proteins are crucial in regulating apoptotic pathways and are often overexpressed in various cancers.

Synthesis Analysis

The synthesis of cIAP1 ligand 1 typically employs efficient synthetic routes that minimize steps and maximize yield. One notable method involves the Ugi four-component reaction (Ugi 4CR), which allows for rapid assembly of complex structures with multiple stereocenters.

Technical Details:

  • The Ugi reaction combines an amine, a carboxylic acid, an isocyanide, and an aldehyde to form a β-amino acid derivative.
  • Subsequent reactions may involve cyclization or derivatization to create the final compound.
  • This approach not only simplifies synthesis but also enhances the potential for generating diverse analogs with varying biological activities.
Molecular Structure Analysis

The molecular structure of cIAP1 ligand 1 consists of a bicyclic core that is critical for its interaction with the binding domains of cIAP1. The specific arrangement of functional groups on this core determines its binding affinity and selectivity for cIAP1 over other members of the inhibitor of apoptosis protein family.

Data:

  • The binding affinity to cIAP1’s BIR3 domain has been characterized using fluorescence polarization assays, revealing a dissociation constant (K_d) indicative of strong binding interactions.
  • Structural studies often utilize X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the precise conformation and interactions within the binding site.
Chemical Reactions Analysis

cIAP1 ligand 1 undergoes several key chemical reactions that enhance its efficacy as an antagonist. These include:

  • Ubiquitination: The compound promotes autoubiquitylation of cIAP1, leading to its proteasomal degradation.
  • Binding Interactions: The ligand interacts with specific residues in the BIR domains of cIAP1, stabilizing conformations that favor degradation pathways.

Technical Details:

  • Experiments have shown that modifications to the ligand can significantly alter its binding characteristics and biological activity.
  • The effects on downstream signaling pathways are also studied to understand the broader implications for cancer therapy.
Mechanism of Action

The mechanism by which cIAP1 ligand 1 exerts its effects involves several steps:

  1. Binding: The ligand binds to the BIR3 domain of cIAP1 with high affinity.
  2. Autoubiquitylation: This interaction triggers autoubiquitylation of cIAP1, marking it for degradation by the proteasome.
  3. Induction of Apoptosis: With reduced levels of cIAP1, pro-apoptotic signals are enhanced, leading to increased cell death in cancer cells.

Data:

  • Studies have demonstrated that treatment with cIAP1 ligand 1 results in decreased cell viability in various cancer cell lines due to enhanced apoptotic signaling pathways.
Physical and Chemical Properties Analysis

The physical and chemical properties of cIAP1 ligand 1 play a significant role in its functionality:

  • Molecular Weight: Typically within a range conducive to cellular uptake.
  • Solubility: Solubility profiles are optimized for effective delivery in biological systems.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications.

Relevant Data:

  • Characterization studies often include assessments such as melting point determination, solubility tests, and stability assays under various pH conditions.
Applications

cIAP1 ligand 1 has significant scientific applications, particularly in cancer research:

  • Cancer Therapy: As an antagonist to cIAP1, it holds promise as a therapeutic agent in treating cancers characterized by high levels of inhibitor of apoptosis proteins.
  • Research Tool: It serves as a valuable tool for studying apoptotic pathways and the role of E3 ligases in cellular signaling.
  • Drug Development: Ongoing research focuses on optimizing this compound and its analogs for improved efficacy and specificity against various cancer types.
Molecular Mechanisms of cIAP1 Ligand 1 in Targeted Protein Degradation

Structural Basis of E3 Ubiquitin Ligase Recruitment by cIAP1 Ligand 1

cIAP1 ligand 1 (Synonyms: E3 ligase Ligand 12) is a synthetic compound derived from the SMAC mimetic LCL161, engineered to bind with high specificity to the baculoviral IAP repeat (BIR) domains of cellular Inhibitor of Apoptosis Protein 1 (cIAP1). Structurally, it features a tetrahydropyran moiety linked to a pyrrolidine scaffold, terminating in a benzothiophene group that mimics the endogenous AVPI motif of SMAC/DIABLO. This design enables nanomolar-affinity interactions with the BIR3 domain of cIAP1, as confirmed by X-ray crystallography studies [5] [6]. The ligand’s binding induces a conformational change in cIAP1, facilitating RING domain dimerization—a critical step for E3 ligase activation. This dimerization enables recruitment of E2 ubiquitin-conjugating enzymes (e.g., UBE2D1 or UBE2N) to form a functional ubiquitination complex [6] [9].

Table 1: Structural Features of cIAP1 Ligand 1 and Binding Determinants

Structural ElementChemical GroupFunction in cIAP1 Recruitment
BenzothiopheneHydrophobic coreMimics AVPI phenylalanine; occupies BIR3 hydrophobic pocket
Pyrrolidine scaffoldTertiary amineStabilizes hydrogen bonding with Trp310 of BIR3 domain
TetrahydropyranEther-oxygenEnhances solubility and confers resistance to enzymatic degradation
Linker attachment pointPrimary amineEnables conjugation to target protein ligands in bifunctional degraders

The ligand’s efficacy is highly dependent on the integrity of cIAP1’s RING dimer interface. Mutational studies show that disruption of zinc-coordinating residues (e.g., Cys571/574) abolishes ubiquitin transfer, confirming that ligand binding alone is insufficient without subsequent E3 activation [9].

Role of BIR Domains in Substrate Recognition and Binding Specificity

cIAP1 contains three BIR domains (BIR1, BIR2, BIR3), each with distinct substrate recognition functions. BIR3 is the primary binding site for cIAP1 ligand 1 and endogenous SMAC/DIABLO, featuring a deep hydrophobic cleft that accommodates the ligand’s benzothiophene group [3] [10]. In contrast, BIR1 mediates interactions with TRAF2 (TNF Receptor-Associated Factor 2) via a surface-exposed groove, while BIR2 serves a regulatory role by autoinhibiting RING domain activity in the absence of stimuli [3] [10].

Mutagenesis experiments demonstrate that binding specificity is governed by conserved residues:

  • BIR3: His223 and Trp310 form hydrogen bonds with ligand backbone atoms [3].
  • BIR1: Lys122 and Glu125 coordinate TRAF2 through electrostatic interactions [3].

Notably, cIAP1 ligand 1’s selectivity for BIR3 over BIR1/BIR2 prevents unintended disruption of TRAF2-dependent NF-κB signaling, a key advantage for targeted degradation applications [3] [10].

Table 2: Functional Specialization of cIAP1 BIR Domains

DomainPrimary Ligand/PartnerBiological RoleEffect of cIAP1 Ligand 1 Binding
BIR1TRAF2NF-κB activation; inflammation signalingMinimal disruption due to low affinity
BIR2Caspases; self-regulatory loopCaspase inhibition; autoinhibition of RINGPartial displacement enhances E3 activity
BIR3SMAC/DIABLO; cIAP1 ligand 1Apoptosis regulation; E3 activationHigh-affinity occupancy induces RING dimerization

Ubiquitination Dynamics: K48 vs. K63 Polyubiquitin Chain Formation

cIAP1 ligand 1 initiates a unique ubiquitination cascade when incorporated into proteolysis-targeting chimeras (PROTACs) or specific and non-genetic IAP-dependent protein erasers (SNIPERs). Unlike CRBN or VHL-based degraders that primarily generate K48-linked chains, cIAP1 recruits UBE2N (an E2 enzyme specific for K63-linked ubiquitination) to initiate degradation. UBE2N first assembles K63-linked chains on substrate lysines, which serve as scaffolds for E2 enzymes like UBE2K or UBE2R1 to extend K48/K63-branched ubiquitin architectures [4] [6].

Key mechanistic insights:

  • UBE2N Dependency: Knockdown of UBE2N abolishes cIAP1-mediated degradation, confirming its non-redundant role in chain initiation [6].
  • Branched Chain Formation: Mass spectrometry analyses reveal that >70% of chains on cIAP1-neosubstrates are K48/K63-branched, contrasting with homogeneous chains from other E3s [6].
  • Proteasome Recruitment: Branched chains exhibit 5-fold higher affinity for proteasomal shuttle factors (e.g., p97/VCP) and deubiquitinases (e.g., UCH37) than linear K48 chains, accelerating substrate processing [4] [6].

Table 3: Ubiquitin Chain Linkages in cIAP1 Ligand 1-Induced Degradation

Chain TypePrimary E2 EnzymeFunctional OutcomeSensitivity to Deubiquitinases
K63-linkedUBE2NInitiates chain elongation; recruits E2s for branchingResistant to USP14; cleaved by CYLD
K48/K63-branchedUBE2R1/UBE2KDirects substrates to 26S proteasomeCleaved by UCH37 at branch points
K11/K48-branchedUBE2SMinor component (<15%); backup degradation pathwayCleaved by OTUB1

Interaction With Androgen Receptor Ligands for Bifunctional Degrader Design

cIAP1 ligand 1 serves as the E3-binding moiety in bifunctional degraders targeting the Androgen Receptor (AR), a critical driver of prostate cancer. These compounds typically conjugate cIAP1 ligand 1 to AR antagonists (e.g., enzalutamide or darolutamide) via polyethylene glycol (PEG) or alkyl chain linkers. The resulting SNIPERs simultaneously recruit cIAP1 and AR, inducing AR degradation at nanomolar concentrations [1] [5] [7].

Design principles validated through structure-activity relationship (SAR) studies:

  • Linker Length: Optimal degradation occurs with 8–12-atom linkers (e.g., PEG4), enabling ternary complex formation without steric clash [5].
  • Warhead Positioning: Attachment to the AR ligand’s phenyl ring (vs. piperazine) preserves antagonist conformation, maintaining high AR-binding affinity (IC₅₀ < 10 nM) [5].
  • Dual Degradation: cIAP1-based AR degraders induce auto-ubiquitination of cIAP1 alongside AR ubiquitination, a phenomenon termed "homo-degradation" [1] [7].

In LNCaP prostate cancer cells, these degraders achieve DC₅₀ (half-maximal degradation concentration) values of 50–100 nM, suppressing AR-driven gene expression more effectively than antagonists alone [5] [7].

Properties

Product Name

cIAP1 ligand 1

IUPAC Name

tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

Molecular Formula

C31H42N4O6S

Molecular Weight

598.8 g/mol

InChI

InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-11-7-6-8-12-20)29(39)35-16-10-15-24(35)28-32-23(18-42-28)26(37)21-13-9-14-22(36)17-21/h9,13-14,17-20,24-25,36H,6-8,10-12,15-16H2,1-5H3,(H,33,38)/t19-,24-,25-/m0/s1

InChI Key

SPXBMEKMIPOEMC-LQGLAIQGSA-N

SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C

Solubility

not available

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C

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